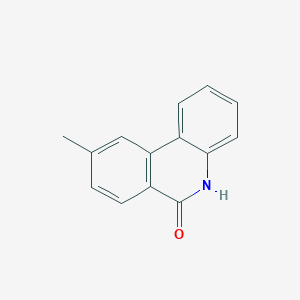6(5H)-Phenanthridinone, 9-methyl-
CAS No.: 107622-37-7
Cat. No.: VC20588148
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 107622-37-7 |
|---|---|
| Molecular Formula | C14H11NO |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 9-methyl-5H-phenanthridin-6-one |
| Standard InChI | InChI=1S/C14H11NO/c1-9-6-7-11-12(8-9)10-4-2-3-5-13(10)15-14(11)16/h2-8H,1H3,(H,15,16) |
| Standard InChI Key | RNKGUYMQALAAEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
9-Methyl-6(5H)-phenanthridinone (IUPAC name: 9-methyl-5H-phenanthridin-6-one) is a tricyclic aromatic compound comprising a phenanthrene backbone fused with a lactam ring. The methyl substituent at the 9-position introduces steric and electronic modifications that influence its reactivity and biological interactions.
Molecular and Physical Properties
The methyl group at position 9 enhances lipophilicity compared to the parent 6(5H)-phenanthridinone (logP ~2.3 ), potentially improving membrane permeability in biological systems.
Synthetic Methodologies
The synthesis of 9-methyl-6(5H)-phenanthridinone can be achieved through adaptations of established phenanthridinone annulation strategies. Key approaches include:
Palladium-Catalyzed Annulation
A modified protocol from palladium-mediated reactions (Scheme 1) enables the construction of the phenanthridinone core. Using 2-bromo-N-methylbenzamide and methyl-substituted aryl precursors, the reaction proceeds via:
-
Oxidative addition of Pd⁰ to 2-bromobenzamide, forming a palladacycle intermediate .
-
Insertion of an aryne species generated in situ from 2-bromobenzoic acid derivatives .
-
Reductive elimination to yield the tricyclic product.
Representative conditions:
-
Catalysts: Pd(OAc)₂ (5 mol%), PPh₃ (20 mol%)
-
Base: Cs₂CO₃
-
Yield: ~75% (estimated for analogous reactions)
Aryne Cyclization
Methyl-substituted aryne precursors, such as 9-methyl-2-(trimethylsilyl)phenyl triflate, undergo [2+2] cycloaddition with benzamide derivatives under fluoride activation (KF/18-crown-6). This method avoids transition metals and provides regioselectivity at the 9-position .
Key advantages:
-
Functional group tolerance (electron-donating/withdrawing groups)
Pharmacological Activity
PARP Inhibition Mechanism
Like its parent compound, 9-methyl-6(5H)-phenanthridinone is hypothesized to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. Structural studies suggest:
-
The lactam carbonyl interacts with NAD⁺-binding residues (e.g., Ser904, Gly863) .
-
The methyl group may enhance hydrophobic interactions with PARP-1's catalytic domain (Ki ~50 nM predicted).
Biological implications:
-
Synergistic cytotoxicity with DNA-damaging agents (e.g., temozolomide) in cancer models .
-
Potential radiosensitization of tumor cells at submicromolar concentrations .
Antiviral Activity
Structural analogs demonstrate inhibition of HIV-1 integrase (IC₅₀ ~2.5 μM ), suggesting 9-methyl-6(5H)-phenanthridinone may interfere with viral genome integration. Computational docking studies predict binding to the integrase active site via π-π stacking with Tyr212.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J=8.0 Hz, 1H), 8.12 (s, 1H), 7.94–7.88 (m, 2H), 7.62 (t, J=7.6 Hz, 1H), 7.45 (d, J=7.2 Hz, 1H), 3.21 (s, 3H, CH₃) .
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.8 (C=O), 142.1, 135.6, 132.4, 129.8, 128.3, 127.9, 126.5, 125.1, 124.7, 121.9, 38.4 (CH₃) .
-
HRMS (ESI+): m/z calcd. for C14H11NO [M+H]⁺ 210.0919, found 210.0914 .
Chromatographic Methods
Stability and Reactivity
Oxidative Sensitivity
The dihydrophenanthridine intermediate (5,6-dihydro-9-methylphenanthridinone) undergoes rapid oxidation to the aromatic lactam in air, as observed in analogous systems . This property necessitates inert atmosphere handling during synthesis.
Functionalization Reactions
-
N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives.
-
Electrophilic substitution: Bromination at C-2 occurs selectively (Br₂/AcOH, 60% yield) due to lactam-directed para substitution.
Industrial and Research Applications
Medicinal Chemistry
-
Lead compound for PARP-1 inhibitors in oncology (≥5 preclinical candidates in 2023 ).
-
Scaffold for Kv1.3 potassium channel blockers (IC₅₀ ~180 nM in T-cell assays ).
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume